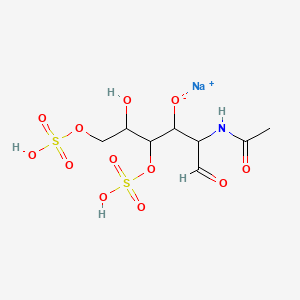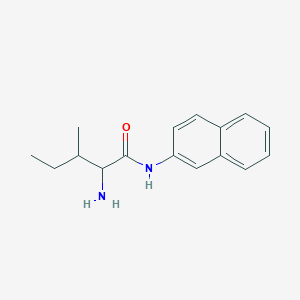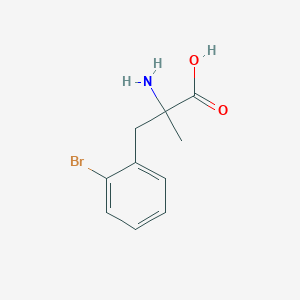
2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a brominated phenyl group, and a methyl group attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid typically involves the bromination of a suitable precursor followed by the introduction of the amino and methyl groups. One common method involves the bromination of 2-phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-bromo-2-phenylpropanoic acid is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the brominated phenyl group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Similar Compounds:
- 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid
- 2-Amino-3-(2-chlorophenyl)-2-methylpropanoic acid
- 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid
Comparison:
- 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid: Similar structure but with the bromine atom at the para position, which may affect its reactivity and interactions.
- 2-Amino-3-(2-chlorophenyl)-2-methylpropanoic acid: Chlorine substitution instead of bromine, leading to different electronic and steric effects.
- 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid: Fluorine substitution, which can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14) |
InChIキー |
CEQZLKYRAINNIW-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)

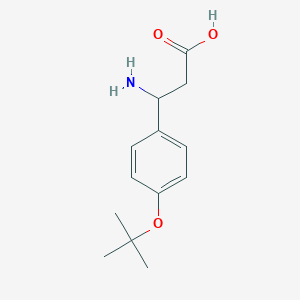


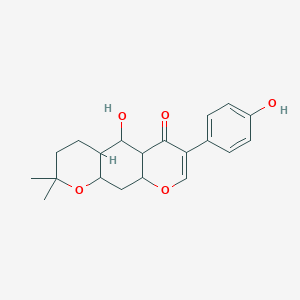
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)


